3-Dimethylaminobenzoyl chloride
Description
3-Dimethylaminobenzoyl chloride hydrochloride (CAS: 117500-61-5) is a benzoyl chloride derivative with a dimethylamino substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₁Cl₂NO, with a molecular weight of 220.093 g/mol and a melting point of 131–133°C . The compound is hygroscopic and primarily used in research settings for synthesizing amides or esters via nucleophilic acyl substitution. Its structure combines the electron-donating dimethylamino group (-N(CH₃)₂) with the highly reactive acyl chloride (-COCl), making it a versatile intermediate in organic synthesis. Key identifiers include InChI Key NUDQPATXNFWFNK-UHFFFAOYSA-N and MDL number MFCD02094023 .
Properties
IUPAC Name |
3-(dimethylamino)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECQYFYMGJLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426633 | |
| Record name | 3-DIMETHYLAMINOBENZOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54263-82-0 | |
| Record name | 3-(Dimethylamino)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54263-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-DIMETHYLAMINOBENZOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Dimethylaminobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-dimethylaminobenzoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group:
C9H11NO2+SOCl2→C9H10ClNO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylaminobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-dimethylaminobenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, chloroform, and toluene are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-Dimethylaminobenzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, by forming stable amide bonds.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Analytical Chemistry: Used as a derivatizing agent to enhance the detection and analysis of certain compounds in chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of 3-dimethylaminobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The dimethylamino group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring, thereby affecting the overall electronic properties.
Comparison with Similar Compounds
The following analysis compares 3-dimethylaminobenzoyl chloride with structurally related compounds, focusing on substituent effects, reactivity, solubility, and applications.
Structural Analogues with Varied Substituents
Table 1: Structural and Physical Properties Comparison
Key Findings:
Electronic Effects: The dimethylamino group in this compound is electron-donating, reducing electrophilicity at the carbonyl compared to electron-withdrawing groups like -Cl in 3-chlorobenzoyl chloride. This makes the latter more reactive in acylation reactions . 3-Amino-2-methylbenzoyl chloride (with -NH₂) exhibits hydrogen-bonding capability, enhancing solubility in polar solvents, unlike the lipophilic dimethylamino derivative .
Solubility and Stability: Hydrochloride salts (e.g., this compound hydrochloride) generally exhibit higher water solubility than free bases. Compounds like 3-(Aminomethyl)benzimidamide dihydrochloride (CAS: 328552-96-1) leverage dual HCl groups for enhanced stability in biochemical assays .
Applications: 3-Chlorobenzoyl chloride is preferred in high-yield acylations due to its strong electrophilicity . Methyl 3-[(methylamino)methyl]benzoate HCl serves as a precursor in drug synthesis, where ester groups are later hydrolyzed to carboxylic acids . The extended alkyl chain in 4-{[(3-dimethylaminopropyl)-methyl-amino]-methyl}-benzoic acid diHCl facilitates membrane permeability in drug candidates .
Table 2: Reactivity Comparison in Acylation Reactions
- 3-Chlorobenzoyl chloride achieves higher yields under mild conditions due to its electrophilic carbonyl .
- The dimethylamino group in this compound may require activating agents (e.g., DCC) for efficient coupling, increasing synthetic complexity .
Spectroscopic and Computational Insights
- NMR Profiles: Quantum calculations for 3-Amino-2-methylbenzoyl chloride predict distinct chemical shifts (e.g., δ 7.5–8.2 ppm for aromatic protons), contrasting with the dimethylamino derivative’s deshielded signals due to electron donation .
- Thermal Stability: The hydrochloride salt form of this compound enhances stability up to 133°C, critical for storage and handling .
Biological Activity
3-Dimethylaminobenzoyl chloride (DMBC) is a chemical compound with significant potential in organic synthesis and biological applications. Its structure consists of a dimethylamino group attached to a benzoyl chloride moiety, making it a versatile reagent in various chemical reactions. This article explores the biological activity of DMBC, including its synthesis, reactivity, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₁₁Cl₂NO
- Molecular Weight : 220.1 g/mol
- Appearance : White to off-white solid
- Melting Point : 131 - 133 °C
- Solubility : Soluble in water and various organic solvents
Synthesis of this compound
DMBC can be synthesized through several methods, primarily involving the chlorination of 3-dimethylaminobenzoic acid using thionyl chloride or similar reagents. The general reaction can be summarized as follows:
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Dimethylaminobenzoyl chloride | Dimethylamino group on the para position | Often used in dye synthesis |
| Benzoyl chloride | Simple acyl chloride without amino groups | More reactive but lacks biological specificity |
| 3-Methoxybenzoyl chloride | Methoxy group instead of dimethylamino | Exhibits different solubility properties |
Applications in Research
DMBC's role as an acylating agent has been explored in various research contexts. For example, it has been used to synthesize biologically active compounds through acylation reactions. These reactions are critical in drug development, as they can modify the pharmacokinetics and bioactivity of existing drugs.
Case Study: Acylation Reactions
In a study examining the site-selectivity of acylation reactions using DMBC, it was found that the electron-rich nature of DMBC significantly influenced the selectivity for certain hydroxyl groups in substrates. This selectivity is vital for developing targeted therapies that require precise modifications to enhance efficacy.
Safety and Handling
As with many chemical reagents, safety precautions are necessary when handling DMBC. It is moisture-sensitive and should be stored under controlled conditions to prevent degradation. Personal protective equipment (PPE) is recommended to avoid skin and eye contact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
